rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
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Overview
Description
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide: is a metabolite of Venlafaxine, a well-known antidepressant. This compound is part of the broader family of Venlafaxine metabolites and is characterized by its molecular formula C20H29NO8 and a molecular weight of 411.45 . It is primarily used in research settings to study the metabolic pathways and effects of Venlafaxine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide typically involves multiple steps, starting from Venlafaxine. The process includes demethylation and glucuronidation reactions. The demethylation is often carried out using reagents like sodium hydroxide or potassium hydroxide under controlled conditions. The glucuronidation step involves the use of glucuronic acid or its derivatives in the presence of catalysts such as UDP-glucuronosyltransferase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like or .
Reduction: Common reducing agents include and .
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of Venlafaxine metabolism.
Biology: Helps in understanding the metabolic pathways and biological effects of Venlafaxine.
Medicine: Used in pharmacokinetic studies to evaluate the efficacy and safety of Venlafaxine.
Industry: Employed in the development of new antidepressant drugs and in quality control processes.
Mechanism of Action
The mechanism of action of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine , thereby increasing their levels in the synaptic cleft. This action is facilitated through its binding to serotonin and norepinephrine transporters . Additionally, it has a weak inhibitory effect on dopamine reuptake .
Comparison with Similar Compounds
Similar Compounds
O-desmethylvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties.
N-desmethylvenlafaxine: A lesser metabolite produced by the action of enzyme.
Venlafaxine: The parent compound from which these metabolites are derived.
Uniqueness
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is unique due to its specific glucuronidation, which makes it more water-soluble and easier to excrete from the body. This property is particularly useful in pharmacokinetic studies to understand the drug’s metabolism and excretion pathways .
Properties
CAS No. |
1799830-07-1 |
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Molecular Formula |
C₂₀H₂₉NO₈ |
Molecular Weight |
411.45 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.